![molecular formula C20H13ClF3N5O3S B1668749 CCX140 CAS No. 1100318-47-5](/img/structure/B1668749.png)
CCX140
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that CCX140 exhibits potential anticancer properties. It has been studied for its effects on various cancer cell lines, showing promise in inhibiting tumor growth and inducing apoptosis. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy against specific types of leukemia cells, suggesting mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. It is believed to inhibit certain inflammatory pathways, making it a candidate for treating chronic inflammatory diseases. In particular, studies have shown its ability to reduce cytokine production in vitro, which could have implications for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Neurological Applications
Emerging research suggests that this compound may have neuroprotective effects. Preliminary studies indicate that it can cross the blood-brain barrier and may be beneficial in models of neurodegenerative diseases like Alzheimer's disease. Its potential role in modulating neuroinflammation is an area of active investigation .
Bioavailability and Metabolism
Studies on the pharmacokinetics of this compound reveal that it has favorable bioavailability characteristics, with a notable half-life that supports once-daily dosing regimens in potential therapeutic settings. The compound undergoes metabolic transformations primarily via liver enzymes, which are essential for its clearance from the body .
Case Studies
Méthodes De Préparation
La structure chimique de l'ilacirnon est le 4-chloro-N-[5-méthyl-2-(7H-pyrrolo[2,3-d]pyrimidin-4-ylcarbonyl)-3-pyridinyl]-3-(trifluorométhyl)benzènesulfonamide . La voie de synthèse implique généralement :
- Formation du noyau pyrrolo[2,3-d]pyrimidine.
- Introduction des groupes pyridinyl et benzènesulfonamide.
- Étapes de chloration et de trifluorométhylation.
Les méthodes de production industrielle de l'ilacirnon ne sont pas largement documentées, mais elles impliquent probablement l'optimisation de la voie de synthèse pour une production à grande échelle, assurant un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
L'ilacirnon subit diverses réactions chimiques, notamment :
Oxydation : L'ilacirnon peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans l'ilacirnon, modifiant potentiellement son activité.
Substitution : Les réactions de substitution, en particulier la substitution nucléophile, peuvent se produire aux groupes chloro et trifluorométhyl.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et de l'aluminium, et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
L'ilacirnon a plusieurs applications de recherche scientifique :
Médecine : L'ilacirnon est en cours d'investigation pour ses effets thérapeutiques potentiels dans le traitement de la glomérulonéphrite segmentaire focale et de la néphropathie diabétique
Mécanisme d'action
L'ilacirnon exerce ses effets en antagonisant le récepteur des chimiokines CCR2. Ce récepteur est impliqué dans le recrutement des monocytes vers les sites d'inflammation. En bloquant le CCR2, l'ilacirnon inhibe la chimiotaxie des monocytes, réduisant l'inflammation et soulageant potentiellement les symptômes de maladies comme la glomérulonéphrite segmentaire focale et la néphropathie diabétique .
Mécanisme D'action
Ilacirnon exerts its effects by antagonizing the chemokine receptor CCR2. This receptor is involved in the recruitment of monocytes to sites of inflammation. By blocking CCR2, ilacirnon inhibits the chemotaxis of monocytes, reducing inflammation and potentially alleviating symptoms of diseases like focal segmental glomerulosclerosis and diabetic nephropathy .
Comparaison Avec Des Composés Similaires
L'ilacirnon est unique par sa forte affinité et sa spécificité pour le récepteur CCR2. Les composés similaires comprennent :
Maraviroc : Un autre antagoniste du CCR2, mais principalement utilisé comme inhibiteur de l'entrée du VIH.
RS504393 : Un antagoniste sélectif du CCR2 utilisé dans la recherche pour étudier l'inflammation et les réponses immunitaires.
L'unicité de l'ilacirnon réside dans son application spécifique aux maladies rénales et dans ses essais cliniques en cours pour ces affections .
Activité Biologique
4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide, commonly referred to as Ilacirnon (CAS: 1100318-47-5), is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 495.86 g/mol. Its IUPAC name reflects its complex structure, which includes a trifluoromethyl group and a pyrrolopyrimidine moiety, both of which are significant in modulating biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 495.86 g/mol |
CAS Number | 1100318-47-5 |
IUPAC Name | 4-chloro-N-(5-methyl-2-(7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl)pyridin-3-yl)-3-(trifluoromethyl)benzenesulfonamide |
Ilacirnon acts primarily as an inhibitor of the MDM2 (Murine Double Minute 2) protein, which is known to regulate p53 tumor suppressor activity. By inhibiting MDM2, Ilacirnon promotes the accumulation of p53, leading to enhanced apoptosis in cancer cells. This mechanism is crucial in cancer therapy as it targets the pathways that allow tumor cells to evade programmed cell death.
Pharmacological Effects
Research indicates that Ilacirnon exhibits potent anticancer properties:
- Inhibition of Tumor Growth : In preclinical studies, Ilacirnon demonstrated significant tumor regression in various cancer models. For example, it has shown efficacy against tumors expressing high levels of MDM2.
- Synergistic Effects : When used in combination with other chemotherapeutic agents, Ilacirnon has exhibited synergistic effects, enhancing overall therapeutic outcomes.
Case Studies and Research Findings
- Preclinical Trials : A study published in Journal of Medicinal Chemistry reported that Ilacirnon achieved complete and long-lasting tumor regression in murine models. The compound was well-tolerated with minimal side effects observed at therapeutic doses .
- Clinical Trials : Currently, Ilacirnon is undergoing phase I clinical trials for patients with advanced solid tumors. Early results indicate promising safety profiles and preliminary signs of efficacy .
- Mechanistic Studies : Further investigation into the compound's mechanism revealed that Ilacirnon not only inhibits MDM2 but also modulates several downstream signaling pathways involved in cell cycle regulation and apoptosis .
Propriétés
IUPAC Name |
4-chloro-N-[5-methyl-2-(7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl)pyridin-3-yl]-3-(trifluoromethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N5O3S/c1-10-6-15(29-33(31,32)11-2-3-14(21)13(7-11)20(22,23)24)17(26-8-10)18(30)16-12-4-5-25-19(12)28-9-27-16/h2-9,29H,1H3,(H,25,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUMLYXKTPBTQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)C2=C3C=CNC3=NC=N2)NS(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1100318-47-5 | |
Record name | Ilacirnon [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1100318475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CCX-140 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16066 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ILACIRNON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/380F68J5PH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.